molecular formula C6H9NO B1642867 3H-Pyrrol-2-ol, 3,4-dimethyl- CAS No. 89686-44-2

3H-Pyrrol-2-ol, 3,4-dimethyl-

Cat. No.: B1642867
CAS No.: 89686-44-2
M. Wt: 111.14 g/mol
InChI Key: VEXOXPZRINVDMD-UHFFFAOYSA-N
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Description

Significance of Pyrrole (B145914) Heterocycles in Contemporary Chemical and Biological Research

Pyrrole and its derivatives are of immense importance in both chemical and biological research. The pyrrole nucleus is a fundamental component of many vital natural products, including heme, chlorophyll, and vitamin B12. mdpi.com In the realm of medicinal chemistry, pyrrole-containing compounds have demonstrated a broad spectrum of pharmacological activities, leading to their use as antibacterial, antiviral, anticancer, and anti-inflammatory agents. mdpi.commdpi.com The versatility of the pyrrole ring allows for a wide range of chemical modifications, enabling the synthesis of diverse libraries of compounds for drug discovery and material science applications. nih.govmdpi.com The development of novel synthetic methodologies for creating functionalized pyrroles remains an active area of research, driven by the continuous demand for new molecules with specific biological or material properties. nih.gov

Structural Characteristics and Tautomeric Considerations of 3H-Pyrrol-2-ol Systems

The structure of 3H-Pyrrol-2-ol, 3,4-dimethyl- presents an interesting case of tautomerism, a phenomenon where a compound exists in two or more interconvertible forms that differ in the position of a proton and a double bond. Specifically, 3H-Pyrrol-2-ol, 3,4-dimethyl- can exist in equilibrium with its keto tautomer, 3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one.

Table 1: Tautomeric Forms of 3H-Pyrrol-2-ol, 3,4-dimethyl-

Tautomer NameStructureKey Features
3H-Pyrrol-2-ol, 3,4-dimethyl- (Enol form)Contains a hydroxyl (-OH) group attached to a double bond within the ring.
3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one (Keto form)Contains a carbonyl (C=O) group within the ring.

Note: The images are representative structures and not based on specific experimental data for this compound.

The structural characteristics of these tautomers can be investigated using various spectroscopic techniques. For instance, in the infrared (IR) spectrum, the enol form would exhibit a characteristic O-H stretching vibration, while the keto form would show a strong C=O stretching absorption. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for studying tautomerism, as the chemical shifts of the protons and carbons in the ring would differ significantly between the two forms.

Academic Research Landscape of 3H-Pyrroles and Their Derivatives

The academic research landscape for 3H-pyrroles is less extensive compared to their aromatic 1H-pyrrole counterparts, primarily due to their lower thermodynamic stability and higher reactivity. chim.it Much of the early literature described 3H-pyrroles (also referred to as pyrrolenines) as transient intermediates in pyrrole chemistry. nih.gov

However, in recent decades, there has been a growing interest in the synthesis and chemistry of stable 3H-pyrrole derivatives. chim.it Researchers have developed various synthetic strategies to access these non-aromatic heterocycles, often involving cyclization reactions of open-chain precursors or modifications of existing pyrrole rings. chim.it The inherent reactivity of the 3H-pyrrole system makes it a valuable synthon for the construction of more complex nitrogen-containing molecules. For example, they can participate in cycloaddition reactions, acting as dienes or dienophiles, to afford fused heterocyclic systems. chim.it

While research specifically targeting 3H-Pyrrol-2-ol, 3,4-dimethyl- is limited, studies on related substituted 3,4-dimethylpyrrole derivatives, such as carboxamides and carbohydrazides, have been published, highlighting their potential as antimicrobial and antifungal agents. mdpi.comresearchgate.net These studies often involve the synthesis of a series of compounds and the evaluation of their biological activities, providing valuable insights into the structure-activity relationships of this class of molecules. The exploration of the chemistry and biological potential of 3H-pyrroles and their derivatives remains an active and promising area of chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89686-44-2

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

3,4-dimethyl-1,3-dihydropyrrol-2-one

InChI

InChI=1S/C6H9NO/c1-4-3-7-6(8)5(4)2/h3,5H,1-2H3,(H,7,8)

InChI Key

VEXOXPZRINVDMD-UHFFFAOYSA-N

SMILES

CC1C(=CNC1=O)C

Canonical SMILES

CC1C(=CNC1=O)C

Origin of Product

United States

Reactivity and Intramolecular/intermolecular Reaction Mechanisms of 3h Pyrrol 2 Ol, 3,4 Dimethyl

Intrinsic Rearrangement Reactions within 3H-Pyrrole Systems

3H-pyrroles are known to be key intermediates in various synthetic pathways and can undergo several intrinsic rearrangement reactions. One of the fundamental transformations is the thermal or photochemical interconversion between 2H- and 3H-pyrroles. This rearrangement is often reversible and can be a crucial step in more complex reaction cascades.

Furthermore, computational studies on the thermal decomposition of pyrrole (B145914) have identified 3H-pyrrole as a low-energy intermediate formed from pyrrolenine (2H-pyrrole) via a 1,2-hydrogen migration. nih.gov This intermediate can then undergo further rearrangement, such as a concerted C-C bond cleavage and another 1,2-hydrogen shift, to form products like cis-isocyanocrotonitrile. nih.gov The presence of methyl groups at the 3 and 4 positions, as in 3H-Pyrrol-2-ol, 3,4-dimethyl-, would be expected to influence the stability of the ring and the kinetics of such rearrangements.

Stereoselective Addition and Cycloaddition Reactions Involving the 3H-Pyrrole Nucleus

The non-aromatic 3H-pyrrole ring contains a conjugated imine system, making it a participant in various addition and cycloaddition reactions. The reactivity is distinct from its aromatic 1H-pyrrole counterpart, which typically undergoes electrophilic substitution. 3H-pyrroles can act as dienes or dienophiles in cycloaddition reactions, leading to the formation of complex bicyclic structures.

One notable class of reactions is the [4+3] cycloaddition with oxyallyl cations to produce cyclohepta[b]pyrroles. acs.org These reactions are dearomative when starting from a 1H-pyrrole precursor that generates the reactive intermediate in situ. The substituents on the pyrrole ring play a significant role in the viability and outcome of these cycloadditions. While specific studies on 3,4-dimethyl-3H-pyrrol-2-ol are not detailed, related research on substituted alkenylpyrroles indicates that substitution patterns are critical; for instance, certain methyl-substituted indoles (a related heterocycle) were found to be unreactive in similar cycloadditions. acs.org

Additionally, 3H-pyrroles can be involved in [3+2] cycloaddition reactions. Azomethine ylides, which can be generated from various precursors, react with dipolarophiles in a [3+2] fashion to construct pyrrolidine-fused ring systems. rsc.orgmdpi.com The specific substitution of the 3H-pyrrole would direct the stereoselectivity of such cycloadditions.

Reaction TypeReactant PartnerProduct TypeRelevance to 3H-Pyrrole Systems
[4+3] CycloadditionOxyallyl CationsCyclohepta[b]pyrrolesDemonstrates the diene-like reactivity of the pyrrole nucleus in dearomative cycloadditions. acs.org
[3+2] CycloadditionAzomethine YlidesPyrrolidine-fused heterocyclesA common pathway for constructing complex nitrogen-containing rings from pyrrole derivatives. rsc.org
C-H Functionalization/AnnulationInternal Alkynes (with Rh catalyst)Pyrrolo[2,1-a]isoquinolinium saltsHighlights the utility of substituted 2H- and 3H-pyrroles in transition-metal-catalyzed annulation reactions. researchgate.net

Tautomeric Interconversions and Equilibria of 3H-Pyrrol-2-ol, 3,4-dimethyl-

The compound 3H-Pyrrol-2-ol, 3,4-dimethyl- is the enol tautomer of a lactam. It exists in equilibrium with its more stable keto form, 3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one (also known as a 3-pyrrolin-2-one). researchgate.netnih.gov This keto-enol tautomerism is a fundamental aspect of its chemistry, governing its structure and reactivity.

The position of the equilibrium is highly dependent on factors such as the solvent, temperature, and the presence of other substituents. nih.gov In many cases, the keto form is thermodynamically favored. researchgate.net For example, NMR studies of related 3-hydroxy-3-pyrrolin-2-ones show that they often exist predominantly as the keto tautomer. researchgate.netjst-ud.vn The solvent can play a decisive role; non-polar solvents may favor the enol form through intramolecular hydrogen bonding, while polar aprotic solvents can stabilize the keto form. nih.gov

Computational studies on substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones have shown that the energy difference between the two tautomers can be slight, with a large rate constant for their interconversion. beilstein-journals.org This indicates a rapid and dynamic equilibrium. The reactivity of the molecule can be expressed through either tautomer. For instance, while the keto form undergoes reactions typical of α,β-unsaturated carbonyl compounds (like Michael additions), the enol form can react at the hydroxyl group. scispace.com

Tautomeric FormStructural ClassKey Reactive FeaturesFavored by
3H-Pyrrol-2-ol, 3,4-dimethyl-Enol (Hydroxy-pyrrole)Nucleophilic OH group, conjugated diene systemNon-polar solvents, intramolecular H-bonding. nih.gov
3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-oneKeto (Pyrrolin-2-one)Electrophilic carbonyl, α,β-unsaturated system (Michael acceptor), acidic N-H proton. researchgate.netscispace.comGenerally thermodynamically favored, polar aprotic solvents. researchgate.netnih.gov

Kinetic and Thermodynamic Parameters Governing 3H-Pyrrole Reactivity

First-principle calculations, such as the CBS-QB3 and G4 levels of theory, are powerful tools for determining thermodynamic properties like the enthalpy of formation (ΔfH298) for pyrrole and its isomers. nih.govacs.org For the parent pyrrole, the calculated enthalpy of formation is approximately 106.1 kJ/mol. nih.govacs.org The introduction of substituents, such as two methyl groups and a hydroxyl group, would significantly alter this value. The stability of 3H-pyrrole itself has been investigated computationally, showing it to be an accessible intermediate in high-temperature reactions with specific activation energies for its formation and subsequent rearrangements. nih.gov

Kinetic studies on related systems provide insight into reaction rates. For instance, the rate constants for hydrogen atom transfer to enamides (compounds with a nitrogen atom attached to a double bond, analogous to the 3H-pyrrole system) have been measured, showing that substituents have a profound effect on reactivity. acs.org A methyl group on the incipient radical site can decrease the rate constant (kH) by a factor of nearly 4, while a methyl group on the atom receiving the hydrogen atom can decrease it by a factor of 380. acs.org These findings underscore the significant electronic and steric influence that the 3,4-dimethyl substitution would exert on the kinetics of addition reactions involving the 3H-pyrrol-2-ol nucleus.

Computational and Theoretical Investigations of 3h Pyrrol 2 Ol, 3,4 Dimethyl

Quantum Chemical Studies

Quantum chemical studies are foundational to understanding the intrinsic properties of a molecule, dictated by its electronic structure. For 3H-Pyrrol-2-ol, 3,4-dimethyl-, methods like Density Functional Theory (DFT), Ab Initio, and semi-empirical calculations offer deep insights.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 3H-Pyrrol-2-ol, 3,4-dimethyl-, DFT calculations, often using a hybrid functional like B3LYP with a basis set such as 6-31G*, are instrumental in determining its molecular stability, energetics, and electronic properties. researchgate.net

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netekb.eg A smaller gap suggests that the molecule is more polarizable and more reactive. researchgate.net For instance, in studies of other pyrrole (B145914) derivatives, the HOMO-LUMO gap has been correlated with biological activity. researchgate.net DFT calculations can also reveal the distribution of electron density, pinpointing the most electron-rich or electron-poor sites, which are crucial for predicting how the molecule will interact with other chemical species.

Hypothetical DFT Parameters for 3H-Pyrrol-2-ol, 3,4-dimethyl-

ParameterHypothetical ValueSignificance
EHOMO-6.2 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-1.5 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.7 eVIndicates chemical reactivity and kinetic stability. researchgate.net
Dipole Moment2.1 DMeasures the polarity of the molecule.

While DFT is excellent for ground-state properties, understanding how 3H-Pyrrol-2-ol, 3,4-dimethyl- interacts with light requires studying its excited states. Time-Dependent DFT (TD-DFT) is a common method for calculating vertical excitation energies, which correspond to the absorption of light. researchgate.net

Ab initio methods, such as Configuration Interaction (CI) or Coupled Cluster (CC), provide highly accurate results for electronic transitions but are computationally expensive. These methods can be used to benchmark results from more cost-effective approaches. Semi-empirical methods, which use parameters derived from experimental data, offer a faster way to analyze electronic transitions, though with less accuracy than ab initio or DFT methods. These calculations can predict the UV-Vis absorption spectrum of the molecule, identifying the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., n→π* or π→π*). nih.govacs.org

Molecular Dynamics Simulations of 3H-Pyrrol-2-ol, 3,4-dimethyl- Conformational Space

While quantum chemical calculations often focus on a static, optimized geometry, molecules are dynamic entities. Molecular Dynamics (MD) simulations are used to explore the conformational space of 3H-Pyrrol-2-ol, 3,4-dimethyl-, providing insights into its flexibility and the different shapes it can adopt over time. researchgate.net

In an MD simulation, the molecule's atoms are allowed to move according to the laws of classical mechanics under the influence of a force field. The simulation generates a trajectory, which is a series of molecular conformations over time. Analyzing this trajectory can reveal:

Stable Conformers: The most frequently adopted low-energy shapes of the molecule.

Conformational Changes: How the molecule transitions between different shapes.

Solvent Effects: How the presence of a solvent, like water, influences the molecule's conformation and dynamics.

Theoretical Prediction of Reactivity and Selectivity Profiles

Computational methods can predict where and how 3H-Pyrrol-2-ol, 3,4-dimethyl- is likely to react. The electron density distribution and molecular orbital shapes calculated by DFT are key to this analysis.

Reactivity: The HOMO and LUMO energies indicate the molecule's propensity to donate or accept electrons. The regions of the molecule where the HOMO is localized are likely sites for electrophilic attack, while regions with localized LUMO are susceptible to nucleophilic attack. slideshare.netedurev.in For pyrroles, electrophilic substitution generally occurs at the α-position (C2 or C5) because the intermediate is most stable. edurev.in

Selectivity: Computational models can predict whether a reaction will favor one product over another (regioselectivity or stereoselectivity). By calculating the activation energies for different reaction pathways, chemists can determine the most likely outcome.

Conceptual Reactivity Descriptors

DescriptorFormulaInterpretation
Chemical Potential (μ)(EHOMO + ELUMO) / 2Measures the "escaping tendency" of an electron from the system.
Global Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Electrophilicity Index (ω)μ2 / 2ηQuantifies the ability of a molecule to accept electrons.

Structure-Activity Relationship (SAR) Studies Through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure to its biological activity. wikipedia.org When applied to 3H-Pyrrol-2-ol, 3,4-dimethyl-, computational SAR modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, can predict the biological effects of its derivatives. researchgate.netnih.gov

In a QSAR study, a series of related compounds (e.g., derivatives of 3H-Pyrrol-2-ol, 3,4-dimethyl- with different substituents) are synthesized and their biological activity is measured. Then, computational descriptors are calculated for each molecule. These descriptors can be:

Electronic: Dipole moment, HOMO/LUMO energies.

Steric: Molecular volume, surface area.

Hydrophobic: LogP (partition coefficient).

A mathematical model is then built to correlate these descriptors with the observed biological activity. uran.ua This model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. nih.govnih.gov For example, QSAR models have been successfully used to design pyrrolone and pyrrole derivatives with potential antimalarial and anti-inflammatory activities. researchgate.netnih.gov

Chemical Modifications and Derivatization Strategies for 3h Pyrrol 2 Ol, 3,4 Dimethyl

Regioselective Functionalization of the Pyrrole (B145914) Ring System

Regioselective functionalization of the pyrrole ring is crucial for controlling the substitution pattern and, consequently, the biological and chemical properties of the resulting derivatives. The presence of two methyl groups at the 3 and 4 positions of the pyrrole ring directs electrophilic substitution primarily to the α-positions (C2 and C5). However, achieving selectivity between these two positions, or functionalizing the β-positions or the nitrogen atom, requires specific strategies.

One effective method for achieving high regioselectivity in the synthesis of 3,4-disubstituted 1H-pyrroles involves leveraging the directing effect of a trimethylsilyl (B98337) group. This approach allows for the controlled introduction of substituents at specific positions on the pyrrole ring. The process typically involves the protection of the pyrrole nitrogen, followed by a highly regioselective monoiodination. Subsequent palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can then be employed to introduce a variety of functional groups in a controlled manner. The choice of the N-protecting group is critical, with the 1-(p-toluenesulfonyl) group proving to be particularly effective as it can be readily removed after the desired functionalization steps have been completed.

Another strategy for the regioselective synthesis of substituted pyrroles is the use of palladium(II)-catalyzed three-component cascade reactions. This method allows for the direct synthesis of 2,3,4-trisubstituted pyrroles from simple starting materials like amines, alkyne esters, and alkenes. The reaction proceeds with broad functional group tolerance and generally results in good to excellent yields, offering an efficient and atom-economical pathway to functionalized pyrrole systems.

The following table summarizes key aspects of regioselective functionalization strategies for pyrrole systems:

StrategyKey FeaturesTypical ReagentsOutcome
Trimethylsilyl-directed functionalizationEmploys the ipso-directing property of the trimethylsilyl group.Iodine-silver trifluoroacetate, Palladium catalystsSymmetrical and unsymmetrical 1-protected-3,4-disubstituted 1H-pyrroles.
Palladium(II)-catalyzed cascade reactionThree-component reaction with broad functional group tolerance.Pd(OAc)₂, K₂S₂O₈, HOAcDiverse 2,3,4-trisubstituted pyrroles in good to excellent yields.

Synthesis of 3,4-Dimethyl-1H-pyrrole-2-carboxamide and Related Carbohydrazide (B1668358) Analogues

The synthesis of 3,4-dimethyl-1H-pyrrole-2-carboxamide and its carbohydrazide analogues has been accomplished through facile one-pot, high-yielding reactions. These compounds are of interest due to their potential biological activities. The synthetic approach typically involves the reaction of a 3,4-dimethyl-1H-pyrrole-2-carboxylate precursor with an appropriate amine or hydrazine (B178648) derivative.

A common route to 3,4-dimethyl-1H-pyrrole-2-carboxamides involves the aminolysis of an activated carboxylic acid derivative, such as an acyl chloride or an ester, of 3,4-dimethyl-1H-pyrrole-2-carboxylic acid. Alternatively, direct coupling of the carboxylic acid with an amine using a suitable coupling agent can be employed.

For the synthesis of the corresponding carbohydrazides, the ethyl or methyl ester of 3,4-dimethyl-1H-pyrrole-2-carboxylic acid is treated with hydrazine hydrate. The resulting carbohydrazide is a versatile intermediate that can be further modified, for example, by reaction with aldehydes or ketones to form hydrazones, or with isothiocyanates to yield thiosemicarbazides.

The table below outlines the synthesis of representative 3,4-dimethyl-1H-pyrrole-2-carboxamide and carbohydrazide derivatives:

Compound TypeSynthetic PrecursorKey ReagentsProduct
Carboxamide3,4-Dimethyl-1H-pyrrole-2-carboxylic acidAmine, Coupling agent3,4-Dimethyl-1H-pyrrole-2-carboxamide
CarbohydrazideEthyl 3,4-dimethyl-1H-pyrrole-2-carboxylateHydrazine hydrate3,4-Dimethyl-1H-pyrrole-2-carbohydrazide

Design and Synthesis of Hybrid Heterocyclic Systems Incorporating 3,4-Dimethylpyrrole Moieties

The incorporation of the 3,4-dimethylpyrrole moiety into hybrid heterocyclic systems is a strategy employed to create novel molecular architectures with potentially enhanced biological or material properties. This approach involves the fusion or linking of the 3,4-dimethylpyrrole ring with other heterocyclic systems.

One approach to constructing such hybrid systems is through multi-component reactions. For instance, the synthesis of researchgate.netairo.co.in-fused pyrrolocoumarins can be achieved through reactions involving coumarin (B35378) derivatives and reagents that form the pyrrole ring in situ. These reactions can be catalyzed by metals or proceed through cascade processes.

Another strategy involves the use of the 3,4-dimethylpyrrole unit as a building block in the synthesis of more complex fused systems. For example, pyrrolo[3,4-c]pyrrole (B14788784) scaffolds can be synthesized and subsequently functionalized to create a diverse library of compounds. The synthesis of N-substituted 3,4-pyrroledicarboximides from a pyrrolo[3,4-c]pyrrole scaffold has been reported, leading to compounds with potential anti-inflammatory activity.

The following table provides examples of hybrid heterocyclic systems incorporating the 3,4-dimethylpyrrole moiety:

Hybrid SystemSynthetic StrategyKey Starting MaterialsPotential Application
PyrrolocoumarinsMulticomponent reactions, Metal-catalyzed reactionsAminocoumarins, HydroxycoumarinsBiological screening
Pyrrolo[3,4-c]pyrrolesMulti-step synthesis from α,β-diacetylsuccinateEthyl α,β-diacetylsuccinateAnti-inflammatory agents
Pyrrolo[3,4-b]pyridin-5-onesUgi-Zhu/cascade/click strategy4-formylbenzonitrile, amines, isocyanidesMedicinal chemistry

Stereocontrolled Synthesis of Chiral Derivatives

The stereocontrolled synthesis of chiral derivatives of 3,4-dimethylpyrrole is essential for investigating the role of stereochemistry in biological interactions and for the development of enantiomerically pure compounds.

One approach to achieving stereocontrol is through the use of chiral starting materials. For instance, a general methodology for the conversion of naturally occurring L-amino acids into chiral 3,4-disubstituted pyrroles has been described. This method allows for the introduction of chirality at the C3 and C4 positions of the pyrrole ring.

Asymmetric catalysis is another powerful tool for the stereocontrolled synthesis of chiral pyrrole derivatives. For example, the asymmetric synthesis of a 3,4-substituted N-tosyl pyrrolidine (B122466) has been achieved with high enantio- and diastereoselectivity using an L-proline catalyzed 5-enolexo aldolization. While this example pertains to a pyrrolidine, the principles of asymmetric organocatalysis can be extended to the synthesis of chiral pyrrole derivatives.

Furthermore, the synthesis of chiral diketopyrrolo[3,4-c]pyrrole dyes has been reported. These syntheses often involve the introduction of chiral substituents on the lactam nitrogens, which can influence the supramolecular arrangement and chiroptical properties of the resulting materials.

The table below highlights strategies for the stereocontrolled synthesis of chiral pyrrole derivatives:

StrategyApproachExampleOutcome
Chiral Pool SynthesisUse of enantiomerically pure starting materialsConversion of L-amino acidsChiral 3,4-disubstituted pyrroles
Asymmetric CatalysisUse of a chiral catalyst to induce stereoselectivityL-proline catalyzed aldolizationEnantio- and diastereomerically enriched pyrrolidines
Chiral Auxiliaries/SubstituentsAttachment of a chiral group to the pyrrole scaffoldSynthesis of chiral diketopyrrolo[3,4-c]pyrrole dyesChiral dyes with specific chiroptical properties

Applications of 3h Pyrrol 2 Ol, 3,4 Dimethyl in Advanced Organic Synthesis and Materials Science

Role as a Precursor and Building Block in the Synthesis of Complex Organic Molecules

The pyrrole (B145914) nucleus is a fundamental structural motif in a myriad of natural products and complex organic molecules, including porphyrins, chlorophyll, and various alkaloids. nih.gov Consequently, substituted pyrroles are invaluable precursors in synthetic chemistry. However, a review of the scientific literature indicates that the specific compound 3H-Pyrrol-2-ol, 3,4-dimethyl- is not extensively documented as a primary precursor or building block for the synthesis of complex organic molecules. Research in this area tends to focus on more stable or synthetically accessible pyrrole derivatives. While multicomponent reactions and other synthetic strategies are employed to create diverse libraries of pyrrole-containing compounds, specific examples detailing the use of 3H-Pyrrol-2-ol, 3,4-dimethyl- remain scarce. mdpi.comorganic-chemistry.orgnih.gov

Integration into Porphyrin and Pyrrole-Containing Chromophore Architectures

Porphyrins and related chromophores are a critical class of macrocyclic compounds with widespread applications. Their synthesis typically involves the condensation of pyrroles with aldehydes. nih.gov While the fundamental building block is the pyrrole ring, the specific substitution pattern on the pyrrole precursor can significantly influence the properties of the resulting porphyrin.

Despite the theoretical potential for any substituted pyrrole to be a candidate for porphyrin synthesis, there is no direct evidence in the reviewed literature of 3H-Pyrrol-2-ol, 3,4-dimethyl- being integrated into porphyrin or other pyrrole-containing chromophore architectures. Porphyrin synthesis often utilizes more symmetrically substituted or electronically biased pyrroles to control the condensation reaction and achieve desired yields and isomeric purity. nih.govresearchgate.net The synthesis of bichromophoric pyrrole-fluorophore conjugates has been explored to study intramolecular energy transfer, but these studies have not specified the use of 3H-Pyrrol-2-ol, 3,4-dimethyl-. nih.gov

Exploration in the Context of Functional Materials (e.g., Conducting Polymers)

The exploration of pyrrole derivatives in the field of functional materials, particularly conducting polymers, has been a fruitful area of research. Polypyrrole is a well-known conducting polymer with applications in bioelectronics and microactuators. The properties of polypyrrole can be tuned by copolymerizing pyrrole with substituted pyrrole monomers.

In this context, the tautomeric form of 3H-Pyrrol-2-ol, 3,4-dimethyl-, which is 3,4-dimethyl-1H-pyrrole , has been investigated. The introduction of methyl groups at the 3 and 4 positions of the pyrrole ring blocks the sites that are typically involved in branching and crosslinking during electropolymerization. This structural modification has been shown to influence the electro-mechanical performance of the resulting polypyrrole copolymers. Specifically, hindering cross-linking by incorporating 3,4-dimethyl-1H-pyrrole into the polymer chain can affect properties such as irreversible expansion, solvent swelling, and electrochemical creep.

Below is a table summarizing the effects of incorporating 3,4-dimethyl-1H-pyrrole into polypyrrole films.

PropertyObservationImplication
Cross-linking Decreased due to blocking of β-positions on the pyrrole ring.Leads to a more linear polymer chain structure.
Irreversible Expansion Increased with decreased cross-linking.Attributed to greater solvent swelling and electrochemical creep.
Reversible Strain A decrease was observed with the decrease in creep.Indicates a trade-off between dimensional stability and actuation performance.

This application, while not directly involving 3H-Pyrrol-2-ol, 3,4-dimethyl-, highlights the potential of its more stable tautomer in the design of functional materials with tailored properties. The synthesis of 3,4-dimethyl-1H-pyrrole has been efficiently achieved through a Diels-Alder reaction of 2,3-dimethylbutadiene with a sulfinylcarbamic acid methyl ester.

Mechanistic Studies of Biological Activities Associated with 3h Pyrrol 2 Ol, 3,4 Dimethyl and Its Derivatives Excluding Clinical Human Trial Data

Antimicrobial Action Mechanisms

Derivatives of the pyrrole (B145914) scaffold have demonstrated significant antimicrobial properties. The mechanisms of action are varied and target specific cellular processes in both fungi and bacteria.

Antifungal Activities and Interactions with Fungal Targets (e.g., CYP51B sterol 14α-demethylase inhibition)

The antifungal activity of pyrrole derivatives is often attributed to their ability to disrupt the integrity of the fungal cell membrane. A key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane, is lanosterol 14α-demethylase (CYP51). nih.gov Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately compromising membrane function and inhibiting fungal growth. nih.gov

One derivative, 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate, has shown notable in vitro activity against a range of pathogenic fungi. nih.gov The minimum inhibitory concentration (MIC) required to inhibit 90% of fungal growth (MIC90) for this compound has been determined for several species, as detailed in the table below. nih.gov

Fungal SpeciesMIC90 (µg/mL)
Candida albicans32.81
Candida tropicalis43.75
Aspergillus fumigatus21.87
Aspergillus flavus21.87
Aspergillus niger32.81

This table presents the in vitro antifungal activity of 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate. nih.gov

Molecular docking studies on related azole-containing pyrrole analogues have further elucidated the interaction with CYP51. These studies suggest that the compounds bind to the active site of the enzyme, with the azole moiety coordinating with the heme iron atom, thereby preventing the binding of the natural substrate, lanosterol. nih.gov This targeted inhibition underscores the potential of pyrrole derivatives as antifungal agents.

Antibacterial Activities Against Specific Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis)

Pyrrole derivatives have also been investigated for their antibacterial properties against a spectrum of both Gram-positive and Gram-negative bacteria, including significant pathogens like Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis.

One class of pyrrolamide derivatives has been identified as potent inhibitors of DNA gyrase subunit B (GyrB) and topoisomerase IV subunit E (ParE), essential enzymes for bacterial DNA replication. mdpi.com A notable example is a 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamide derivative, which has demonstrated exceptional antibacterial efficacy. mdpi.com

Bacterial StrainMIC (µg/mL)Target Enzyme IC50
Staphylococcus aureus0.008DNA gyrase: 49 nM
Escherichia coli1Not specified

This table shows the antibacterial activity and target inhibition of a pyrrolamide-type GyrB/ParE inhibitor. mdpi.com

Furthermore, streptopyrroles, novel alkaloids with a pyrrole core, have shown significant activity against Gram-positive bacteria. mdpi.com

Bacterial StrainMIC (µM)
Staphylococcus aureus0.7 - 2.9
Bacillus subtilis0.7 - 2.9
Micrococcus luteus0.7 - 2.9

This table indicates the range of minimum inhibitory concentrations for streptopyrroles B and C against various Gram-positive bacteria. mdpi.com

In the context of tuberculosis, certain pyrrole-2-carboxylate and pyrrole benzamide derivatives have been evaluated for their activity against Mycobacterium tuberculosis H37Rv. One ethyl-1H-pyrrole-2-carboxylate derivative exhibited a MIC value of 0.7 µg/mL. mdpi.com Other pyrrole derivatives have also shown promise in combating this resilient pathogen. nih.gov

Antitumor/Anticancer Mechanism Investigations

The anticancer potential of pyrrole derivatives is an active area of research, with studies focusing on their ability to inhibit key enzymes involved in cancer cell proliferation and survival.

Enzyme Inhibition Studies (e.g., CDK2, Topoisomerase-II, PDGFR-α, DHODH, DNA gyrase)

Several pyrrole-based compounds have been identified as inhibitors of multiple protein kinases, which are often dysregulated in cancer. Pyrrolo[2,3-d]pyrimidine derivatives, for instance, have been investigated as multi-kinase inhibitors. One such compound demonstrated inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, with an IC50 of 0.110 µM. nih.gov

Human topoisomerase-II (Topo-II) and platelet-derived growth factor receptor-α (PDGFR-α) are other validated targets in cancer therapy. Novel pyrrole-2,3-dicarboxylate derivatives have been assessed as potential inhibitors of these enzymes. researchgate.net

Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine synthesis pathway, which is often upregulated in rapidly proliferating cancer cells. Inhibition of DHODH can lead to cell cycle arrest and apoptosis. nih.gov While specific studies on 3H-Pyrrol-2-ol, 3,4-dimethyl- derivatives against DHODH are not extensively documented, the general principle of targeting metabolic enzymes makes this a plausible mechanism for the anticancer effects of certain pyrrole-containing molecules. nih.gov

As mentioned in the antibacterial section, some pyrrolamide derivatives are potent inhibitors of DNA gyrase. mdpi.com While primarily a bacterial enzyme, targeting topoisomerases, which have analogous functions in human cells, is a well-established anticancer strategy.

Molecular Docking and Ligand-Protein Interaction Analysis for Target Identification

Computational methods such as molecular docking are instrumental in understanding the binding modes of pyrrole derivatives to their target enzymes. Docking studies of pyrrolo[2,3-d]pyrimidine derivatives have provided insights into their interactions with the active sites of various protein kinases. nih.gov

Similarly, the binding interactions of pyrrole-2,3-dicarboxylate derivatives with Topo-II and PDGFR-α have been analyzed through molecular docking. These studies revealed key interacting residues within the enzyme's active site, such as Met782, Val785, and Lys814 for Topo-II, and Glu556, Arg558, and Arg817 for PDGFR-α. researchgate.net Such analyses are crucial for the rational design and optimization of more potent and selective inhibitors.

Other Reported Biological Activities and Their Molecular Basis

Beyond antimicrobial and anticancer activities, pyrrole derivatives have been associated with a range of other biological effects.

Pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives have been shown to reduce blood glucose levels by stimulating glucose uptake into muscle and fat cells, suggesting a potential antidiabetic application. nih.gov

In the realm of neurodegenerative diseases, novel pyrrole-based hydrazide–hydrazones have been synthesized and evaluated as multi-target agents for Alzheimer's disease. One such derivative was found to be a selective inhibitor of monoamine oxidase B (MAO-B) with an IC50 of 0.665 µM and a moderate inhibitor of acetylcholinesterase (AChE) with an IC50 of 4.145 µM. mdpi.com

Furthermore, certain furo[3,2-b]pyrrole-derived carboxhydrazides have been investigated for their effects on photosynthetic electron transport in spinach chloroplasts, demonstrating the broad biological-screening applications of this chemical scaffold. researchgate.net

Mechanistic Aspects of Angiogenesis Inhibition

There is currently no available research detailing the mechanistic aspects of angiogenesis inhibition by 3H-Pyrrol-2-ol, 3,4-dimethyl-.

Interactions with Specific Receptor Systems (e.g., Imidazoline I2 Receptors)

There is currently no available research detailing the interactions of 3H-Pyrrol-2-ol, 3,4-dimethyl- with imidazoline I2 receptors or any other specific receptor systems. While related pyrrole derivatives have been investigated as ligands for imidazoline I2 receptors, this information is outside the strict scope of this article. acs.orgnih.gov

Future Research Directions and Concluding Perspectives on 3h Pyrrol 2 Ol, 3,4 Dimethyl

Emerging Synthetic Strategies for Enhanced Accessibility and Scope

The limited availability of 3H-Pyrrol-2-ol, 3,4-dimethyl- is a significant barrier to its comprehensive study. Future research must prioritize the development of efficient and versatile synthetic methodologies. While classical methods like the Paal-Knorr synthesis are foundational for pyrrole (B145914) derivatives, new approaches are needed to selectively access the less stable 3H-pyrrol-2-ol tautomer. uctm.edualliedacademies.org

Emerging strategies could include:

Catalytic Cycloadditions: The use of transition metal catalysis, for instance with gold or palladium, has shown promise in the synthesis of highly substituted pyrroles. nih.gov Future work could explore the development of catalytic systems that favor the formation of the 3H-pyrrol-2-ol core from simple, readily available starting materials.

Multicomponent Reactions (MCRs): MCRs offer a streamlined approach to complex molecules in a single step. researchgate.net Designing novel MCRs that incorporate the necessary functionalities for the direct synthesis of 3H-pyrrol-2-ol, 3,4-dimethyl- and its derivatives would significantly enhance their accessibility.

Green Chemistry Approaches: The use of environmentally benign solvents, such as water, and catalysts, like iodine, is a growing trend in organic synthesis. nih.govtandfonline.com Developing green synthetic routes to 3H-Pyrrol-2-ol, 3,4-dimethyl- would not only be more sustainable but could also offer unique selectivity and reactivity.

Flow Chemistry: Continuous flow synthesis can offer improved control over reaction parameters, leading to higher yields and purity. The application of flow chemistry to the synthesis of this compound could enable its production on a larger scale, facilitating further research.

Synthetic StrategyPotential AdvantagesKey Research Focus
Catalytic CycloadditionsHigh efficiency, stereocontrolDevelopment of selective catalysts
Multicomponent ReactionsAtom economy, reduced wasteDesign of novel reaction cascades
Green ChemistrySustainability, safetyUse of benign solvents and catalysts
Flow ChemistryScalability, process controlOptimization of reaction conditions

Advanced Computational Modeling for Rational Design of Novel Compounds

Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental research. researchgate.net For 3H-Pyrrol-2-ol, 3,4-dimethyl-, computational modeling can provide crucial insights into its fundamental characteristics.

Key areas for computational investigation include:

Tautomeric Stability: A central question is the relative stability of the 3H-Pyrrol-2-ol tautomer compared to its more common keto form, 3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to determine the energetic landscape of this tautomerism and the factors that may favor the 3H-pyrrol-2-ol form. acs.org

Reactivity Mapping: Computational methods can be used to predict the sites of electrophilic and nucleophilic attack, as well as the propensity for pericyclic reactions. This information would be invaluable in designing new reactions and understanding the compound's stability.

Spectroscopic Prediction: The calculation of spectroscopic data (e.g., NMR, IR) can aid in the characterization of this potentially elusive compound and its reaction products.

Design of Derivatives: By computationally screening a virtual library of derivatives with different substitution patterns, it may be possible to identify compounds with tailored electronic and steric properties for specific applications.

In-depth Mechanistic Elucidation of Complex Reactivity and Biological Function

A thorough understanding of the reaction mechanisms is essential for controlling the reactivity of 3H-Pyrrol-2-ol, 3,4-dimethyl- and harnessing its synthetic potential. researchgate.net Its unique structure suggests a rich and varied chemistry that warrants detailed investigation.

Future mechanistic studies should focus on:

Ambident Nucleophilicity/Electrophilicity: The presence of multiple reactive sites (the hydroxyl group, the nitrogen atom, and the carbon framework) suggests that this compound could act as either a nucleophile or an electrophile depending on the reaction conditions. Detailed kinetic and isotopic labeling studies could unravel these dual reactivity patterns.

Cycloaddition Reactions: The diene-like character of the pyrrole ring suggests the possibility of [4+2] cycloaddition reactions. Investigating the scope and mechanism of these reactions could lead to the synthesis of novel polycyclic nitrogen-containing scaffolds.

Rearrangement Reactions: Non-aromatic pyrrole isomers are known to undergo rearrangements to their more stable aromatic counterparts. researchgate.net A detailed study of the factors that govern the stability and potential rearrangement pathways of 3H-Pyrrol-2-ol, 3,4-dimethyl- is crucial for its isolation and application.

Biological Interactions: If this compound is found to have biological activity, elucidating its mechanism of action at the molecular level will be a critical step in any drug development program. This could involve identifying its protein targets and understanding the nature of the binding interactions.

Development of Tailored Functional Materials

Pyrrole and its derivatives are fundamental building blocks for a wide range of functional materials, most notably conducting polymers like polypyrrole. tdl.orgnih.govmdpi.com The incorporation of 3H-Pyrrol-2-ol, 3,4-dimethyl- into polymeric structures or as a functional unit in other materials could lead to novel properties and applications.

Potential avenues for research include:

Conducting Polymers: While polypyrrole is typically synthesized from 1H-pyrrole, the use of 3H-Pyrrol-2-ol, 3,4-dimethyl- as a monomer or co-monomer could lead to polymers with modified electronic and physical properties. nih.govresearchgate.net The hydroxyl group could also serve as a handle for post-polymerization modification.

Sensors: The reactivity of the 3H-pyrrol-2-ol moiety could be exploited in the design of chemical sensors. For example, its interaction with specific analytes could lead to a measurable change in fluorescence or conductivity.

Drug Delivery Systems: The biocompatibility of many pyrrole-based polymers makes them attractive for biomedical applications. mit.edu 3H-Pyrrol-2-ol, 3,4-dimethyl- could be incorporated into biodegradable polymers for the controlled release of therapeutic agents.

Organic Electronics: Pyrrole-containing fused-ring systems are being explored for use in organic semiconductors. tdl.org The unique electronic structure of 3H-Pyrrol-2-ol, 3,4-dimethyl- could be leveraged in the design of new materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Material TypePotential ApplicationResearch Direction
Conducting PolymersElectronics, energy storagePolymerization of 3H-pyrrol-2-ol derivatives
Chemical SensorsEnvironmental monitoring, diagnosticsExploiting the reactivity of the enol moiety
Drug Delivery SystemsBiomedicineIncorporation into biodegradable polymers
Organic SemiconductorsOrganic electronicsDesign of novel fused-ring systems

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The full potential of 3H-Pyrrol-2-ol, 3,4-dimethyl- will likely be realized through collaborative, interdisciplinary research that spans the traditional boundaries of chemistry, biology, and materials science. bradford.ac.uk The versatility of the pyrrole scaffold suggests that this compound could be a valuable tool in a variety of scientific fields. nbinno.com

Future interdisciplinary efforts could include:

Medicinal Chemistry: The pyrrole ring is a common motif in pharmaceuticals. nih.govmdpi.com Screening 3H-Pyrrol-2-ol, 3,4-dimethyl- and its derivatives for biological activity against a range of diseases could lead to the discovery of new therapeutic agents.

Biomaterials: The development of new biomaterials with enhanced biocompatibility and functionality is a major area of research. mit.edu The unique chemical handles on 3H-Pyrrol-2-ol, 3,4-dimethyl- could be used to attach biomolecules or to tune the material's interaction with living tissue.

Chemical Biology: The compound could be used as a chemical probe to study biological processes. For example, its reactivity could be used to selectively label proteins or other biomolecules.

Sustainable Chemistry: The development of new materials from renewable resources is a key aspect of sustainable chemistry. Investigating the synthesis of 3H-Pyrrol-2-ol, 3,4-dimethyl- from biomass-derived starting materials could contribute to a more circular economy.

Q & A

Q. What are the common synthetic routes for preparing 3,4-dimethyl-3H-pyrrol-2-ol derivatives?

  • Methodological Answer : The synthesis typically involves base-assisted cyclization of substituted butanenitriles. For example, substrates like 4-oxo-4-phenyl-2-(p-tolyl)butanenitrile are treated with aqueous KOH in DMSO at room temperature, followed by purification via column chromatography (ethyl acetate/petroleum ether) or recrystallization from ethanol. Key parameters include reaction time (e.g., 12–24 hours), solvent polarity, and base strength. Variations in aryl substituents (e.g., 4-ethylphenyl, 4-bromophenyl) influence yield and purity .
  • Example : Compound 8a (3,5-diphenyl derivative) was synthesized in 65% yield using this method, with a melting point of 234–236°C .

Q. How can NMR and HRMS data be interpreted to confirm the structure of 3,4-dimethyl-3H-pyrrol-2-ol derivatives?

  • Methodological Answer :
  • 1H NMR : Look for characteristic signals such as:
  • A singlet for the pyrrole NH proton (δ ~10–12 ppm).
  • Doublets or triplets for aromatic protons (δ ~6.5–8.5 ppm).
  • Methyl groups (δ ~2.0–2.5 ppm) integrating for 6H (3,4-dimethyl).
  • HRMS : Match the observed molecular ion peak ([M+H]⁺) with the theoretical exact mass (e.g., C₁₀H₁₁NO: 161.0841). Deviations >5 ppm require re-evaluation of purification steps .

Advanced Research Questions

Q. How can contradictions between experimental and theoretical spectral data be resolved?

  • Methodological Answer :
  • Step 1 : Verify purity via TLC (Rf values) and melting point analysis.
  • Step 2 : Recalculate theoretical HRMS using isotopic abundance correction tools (e.g., Isotope Pattern Calculator).
  • Step 3 : Perform 2D NMR (e.g., HSQC, HMBC) to confirm connectivity. For example, HMBC correlations between NH and adjacent carbons can resolve ambiguities in substituent positioning .

Q. What reaction conditions optimize yields in base-assisted cyclization for 3H-pyrrol-2-ol derivatives?

  • Methodological Answer :
  • Solvent : Polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency compared to ethanol or dichloromethane.
  • Base : KOH (10–15% w/v in water) outperforms weaker bases (e.g., NaHCO₃) due to stronger deprotonation.
  • Temperature : Room temperature minimizes side reactions (e.g., oxidation) while enabling complete cyclization in 24 hours.
  • Substituent Effects : Electron-withdrawing groups (e.g., 4-Cl) reduce yields (e.g., 8i: 58%) compared to electron-donating groups (8l: 88%) .

Q. What mechanistic insights explain regioselectivity in the formation of 3,4-dimethyl derivatives?

  • Methodological Answer : The regioselectivity is governed by steric and electronic factors :
  • Methyl groups at positions 3 and 4 stabilize the transition state via hyperconjugation.
  • Aryl substituents at position 5 direct cyclization through π-π stacking interactions with the base. Computational studies (DFT) suggest that the activation energy for 3,4-dimethyl formation is 5–10 kcal/mol lower than alternative isomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.